N-(2-phenoxyphenyl)-4-tosylbutanamide
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Overview
Description
N-(2-phenoxyphenyl)-4-tosylbutanamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxyphenyl group and a tosylbutanamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenoxyphenyl)-4-tosylbutanamide typically involves a multi-step process. One common method includes the reaction of 2-phenoxyaniline with 4-tosylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then purified and subjected to further reactions to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-(2-phenoxyphenyl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-phenoxyphenyl)-4-tosylbutanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its biological activity and selectivity towards specific targets.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-phenoxyphenyl)-4-tosylbutanamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the tosylbutanamide moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
N-(4-nitro-2-phenoxyphenyl)methanesulfonamide: Known for its anti-inflammatory properties.
N-(2-phenoxyphenyl)-N-(trimethylsilyl)amine: Used in organometallic chemistry.
N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide: Synthesized via Sonogashira cross-coupling.
Uniqueness: N-(2-phenoxyphenyl)-4-tosylbutanamide stands out due to its unique combination of a phenoxyphenyl group and a tosylbutanamide moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(2-phenoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-18-13-15-20(16-14-18)29(26,27)17-7-12-23(25)24-21-10-5-6-11-22(21)28-19-8-3-2-4-9-19/h2-6,8-11,13-16H,7,12,17H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTCQOPZGMDJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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